molecular formula C6H10ClN3 B1429388 N2-Methylpyridine-2,4-diamine hydrochloride CAS No. 1429056-38-1

N2-Methylpyridine-2,4-diamine hydrochloride

Cat. No. B1429388
M. Wt: 159.62 g/mol
InChI Key: ZICJBZYANFHDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-Methylpyridine-2,4-diamine hydrochloride”, also known as MPD, is a heterocyclic organic compound with the molecular formula C7H11N3·HCl. It is a light-yellow to brown powder or crystals . It is a white crystalline solid, soluble in water, and has a strong odor.


Molecular Structure Analysis

The InChI code for “N2-Methylpyridine-2,4-diamine hydrochloride” is 1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N2-Methylpyridine-2,4-diamine hydrochloride” has a molecular weight of 159.62 . It is a solid at room temperature . It’s soluble in water.

Scientific Research Applications

1. Environmental Impact and Toxicology

A significant area of application for compounds similar to N2-Methylpyridine-2,4-diamine hydrochloride is in the environmental sciences, particularly in understanding the toxicological effects of chemicals. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have shown its widespread use as a herbicide and its potential lethal effects on non-target organisms, highlighting the importance of assessing the environmental impact and toxicity of chemical compounds (Islam et al., 2017).

2. Neurochemistry and Neurotoxicity

The neurochemical effects and potential neurotoxicity of compounds are crucial areas of study, especially for those structurally related to known active substances. Research on 3,4-Methylenedioxymethamphetamine (MDMA) provides insights into the neurochemical and neurotoxic effects of ring-substituted phenylisopropylamines, which can be relevant for studying the neuroactive potential of compounds like N2-Methylpyridine-2,4-diamine hydrochloride (McKenna & Peroutka, 1990).

3. Biomonitoring for Occupational Exposure

The assessment of occupational exposure to chemicals is critical for ensuring workplace safety. Biomonitoring studies, such as those conducted for diisocyanates, provide methodologies and insights into measuring exposure levels and understanding the health effects, which can be adapted for monitoring exposure to compounds like N2-Methylpyridine-2,4-diamine hydrochloride (Scholten et al., 2020).

4. Role in Clinical Practice

Compounds with pharmacological activities, such as nitrous oxide (N2O), are studied for their role in clinical practice, including their use in anesthesia and potential therapeutic applications. Such studies can provide a framework for exploring the medical and therapeutic potential of N2-Methylpyridine-2,4-diamine hydrochloride in various clinical settings (Buhre et al., 2019).

5. Potential Treatment for Psychiatric Disorders

The investigation of receptor antagonists, such as 5-Hydroxytryptamine 2A receptor antagonists, in the treatment of psychiatric disorders provides insights into the therapeutic potential of compounds that interact with neurotransmitter systems. Such research can be relevant for compounds like N2-Methylpyridine-2,4-diamine hydrochloride if they exhibit activity on similar pathways (Mestre et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-N-methylpyridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICJBZYANFHDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methylpyridine-2,4-diamine hydrochloride

CAS RN

1429056-38-1
Record name 2,4-Pyridinediamine, N2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429056-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Methylpyridine-2,4-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N2-Methylpyridine-2,4-diamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N2-Methylpyridine-2,4-diamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N2-Methylpyridine-2,4-diamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N2-Methylpyridine-2,4-diamine hydrochloride
Reactant of Route 6
N2-Methylpyridine-2,4-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.